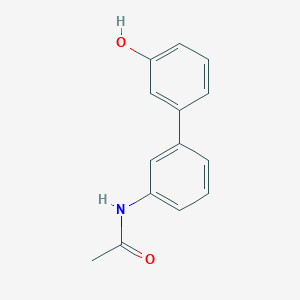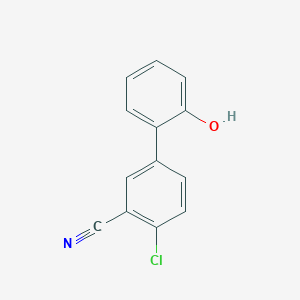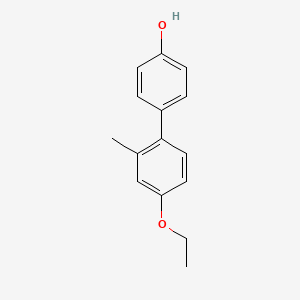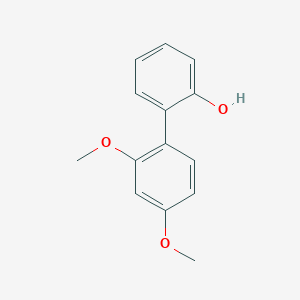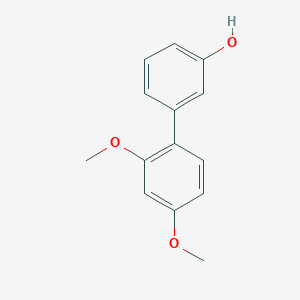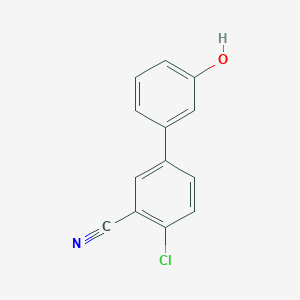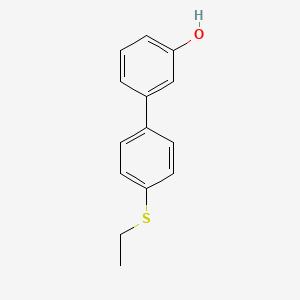
3-(4-Ethylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylthiophenyl)phenol, 95%, is an organic compound belonging to the class of thiophenols. It is a colorless liquid with a distinctive odor, and it is widely used in the synthesis of various organic compounds. It is also known as 4-ethylthiophenol, 4-ETP, or 4-ethylthiophenol-3-ol. In
Applications De Recherche Scientifique
3-(4-Ethylthiophenyl)phenol, 95%, has been used in various scientific research applications. It has been used as a reagent in the synthesis of 3-substituted thiophenols, which are important precursors for the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of heterocyclic compounds, such as thiophene derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
3-(4-Ethylthiophenyl)phenol, 95%, is a strong acid catalyst, and its mechanism of action is believed to involve the protonation of the phenol group, which leads to the formation of an intermediate thioketone. The thioketone then undergoes a nucleophilic attack by the 4-ethylthiophene, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethylthiophenyl)phenol, 95%, are not well understood. It is believed to have antioxidant properties, which may be beneficial in the prevention of various diseases. Additionally, it has been shown to inhibit the growth of certain bacteria, which may have potential applications in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Ethylthiophenyl)phenol, 95%, is a relatively safe compound to use in laboratory experiments. It is non-flammable and non-toxic, and it can be stored at room temperature for extended periods of time. However, it is a strong acid catalyst and should be handled with caution. Additionally, it should be kept away from oxidizing agents, as it may react with them.
Orientations Futures
The potential applications of 3-(4-Ethylthiophenyl)phenol, 95%, are vast and varied. Further research is needed to explore its potential as an antioxidant, as an inhibitor of bacterial growth, and as a precursor for the synthesis of organic compounds. Additionally, research should focus on the development of more efficient and cost-effective methods of synthesis. Finally, further research should be conducted to investigate the biochemical and physiological effects of this compound.
Méthodes De Synthèse
3-(4-Ethylthiophenyl)phenol, 95%, can be synthesized from the reaction between 4-ethylthiophene and phenol in the presence of a strong acid catalyst. The reaction is carried out at temperatures between 80 and 110°C and at a pressure of 1 to 2 atmospheres. The reaction is typically completed in 2 to 3 hours. The product is a colorless liquid with a distinctive odor.
Propriétés
IUPAC Name |
3-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJBDNQBOAOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

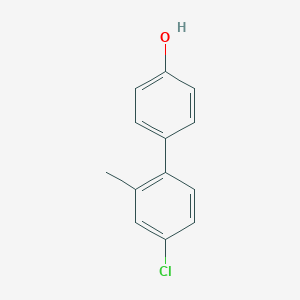
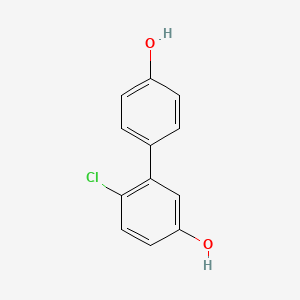

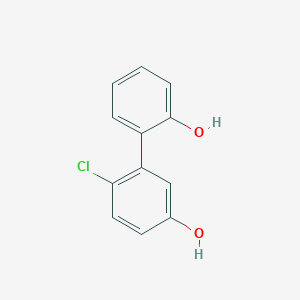
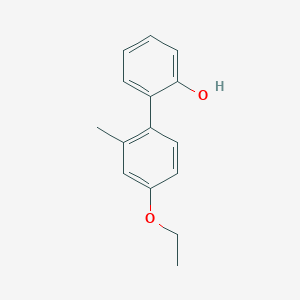
![3-[3-(N-Methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370300.png)
